molecular formula C8H20HfO4 B078995 Etóxido de hafnio CAS No. 13428-80-3

Etóxido de hafnio

Número de catálogo B078995
Número CAS: 13428-80-3
Peso molecular: 358.7 g/mol
Clave InChI: BFIMXCBKRLYJQO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Hafnium ethoxide, or Hf(OCH2CH3)4, is an organometallic compound that can be used for a variety of purposes in scientific research. It is a white, crystalline solid with a melting point of 91-92°C. The compound is soluble in organic solvents, such as ethers, and is relatively stable under normal storage conditions. It is used in a wide range of applications, including organic synthesis, nanomaterials, and catalysis.

Aplicaciones Científicas De Investigación

Películas Delgadas Dieléctricas

El etóxido de hafnio se usa como precursor molecular para obtener películas delgadas de hafnia . Estas películas delgadas son materiales dieléctricos de puerta prometedores para transistores de última generación . La descomposición térmica del precursor de this compound se investigó mediante análisis TG-DTG-DSC desde la temperatura ambiente hasta 600 ° C en atmósfera de nitrógeno a 5 K / min .

Dispositivos Electrónicos de Puerta de Alto k

El dióxido de hafnio (HfO2), que se puede obtener a partir de this compound, es ampliamente reconocido como uno de los materiales dieléctricos de alto k más prometedores debido a sus notables propiedades, como alta permitividad, amplio intervalo de banda y excelente estabilidad térmica y química .

Deposición de Capa Atómica (ALD)

La deposición de capa atómica (ALD) de HfO2 ha atraído una atención significativa en las últimas décadas, ya que permite la deposición uniforme y conforme de películas delgadas de HfO2 en varios sustratos . El this compound se utiliza en este proceso .

Estudios de Reacción Superficial

Las reacciones superficiales iniciales de una serie de precursores de hafnio homolépticos en superficies de Si (100) hidroxiladas se han examinado utilizando cálculos de teoría funcional de densidad . Estos estudios brindan información valiosa para comprender los mecanismos de reacción superficial de los precursores en superficies de Si (100) hidroxiladas .

Preparación de Recubrimientos Refractarios

El this compound se utiliza en la preparación de recubrimientos refractarios <path d="M708.9602478 379.17766339h-128.70369303V19.

Mecanismo De Acción

Target of Action

Hafnium ethoxide primarily targets the manufacture of electronic devices . It is a versatile material with applications ranging from high-temperature extreme environments of refractory ceramics to sensitive structures for microelectronics . It is well established that Hafnium ethoxide is capable of enhancing the performance of transistors and capacitors .

Mode of Action

Hafnium ethoxide interacts with its targets through a process known as atomic layer deposition . This process involves depositing thin films of the compound onto silicon wafers, which are then etched away at various stages of device fabrication . The etching rates of these films in hydrofluoric acid (HF) solutions are found to be dependent on the post-deposition annealing temperature .

Biochemical Pathways

The primary biochemical pathway affected by Hafnium ethoxide is the crystallization of the HfO2 films . A transition region in the etch rate is identified between 300 and 350°C, corresponding to the crystallization of the HfO2 films . This crystallization process is crucial for the compound’s function in enhancing the performance of electronic devices .

Pharmacokinetics

For instance, the etching rates of HfO2 films in HF solutions are found to be dependent on the post-deposition annealing temperature . This suggests that the compound’s bioavailability can be controlled by adjusting the annealing temperature .

Result of Action

The action of Hafnium ethoxide results in the formation of HfO2 thin films with etch resistance properties . These films are resistant to 10% HF solutions over the course of several hours when deposited directly onto silicon and annealed above 350°C . The compound also demonstrates resistance to oxidation, copper corrosion, and general weathering .

Action Environment

The action of Hafnium ethoxide is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the etching rates of HfO2 films in HF solutions are dependent on the post-deposition annealing temperature . Additionally, the compound’s action can be influenced by the presence of silicon and aluminum oxide (Al2O3), as these materials are often used as substrates in the atomic layer deposition process .

Safety and Hazards

Hafnium ethoxide is a flammable solid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name

ethanolate;hafnium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H5O.Hf/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIMXCBKRLYJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].CC[O-].CC[O-].CC[O-].[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20HfO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431329
Record name HAFNIUM ETHOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13428-80-3
Record name HAFNIUM ETHOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis-ethoxide hafnium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hafnium ethoxide
Reactant of Route 2
Hafnium ethoxide
Reactant of Route 3
Hafnium ethoxide

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